4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride
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Overview
Description
4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H13ClN2O4S2. It is a derivative of benzenesulfonyl chloride, featuring a methylsulfonamidoethyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-(methylsulfonamido)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and sulfonate ester functionalities.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound can also undergo hydrolysis to form sulfonic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the methylsulfonamidoethyl group.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group instead of the methylsulfonamidoethyl group.
4-Methylbenzenesulfonyl Chloride: Features a methyl group instead of the methylsulfonamidoethyl group.
Uniqueness
4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride is unique due to the presence of the methylsulfonamidoethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications where specific sulfonamide or sulfonate ester functionalities are required.
Properties
Molecular Formula |
C9H12ClNO4S2 |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
4-[2-(methanesulfonamido)ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3 |
InChI Key |
DYCZIGWBVDZHJE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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